5-Methoxy-6-(trifluoromethyl)nicotinaldehyde
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Overview
Description
5-Methoxy-6-(trifluoromethyl)nicotinaldehyde is an aromatic heterocyclic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound is characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position on the nicotinaldehyde ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the methoxy and trifluoromethyl groups onto the nicotinaldehyde ring. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by reduction of the nitro group to an amine, and subsequent oxidation to the aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methoxy-6-(trifluoromethyl)nicotinic acid.
Reduction: 5-Methoxy-6-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-6-(trifluoromethyl)nicotinaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Methoxy-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biochemical assays and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-6-(trifluoromethyl)indole: Similar structure but with an indole ring instead of a nicotinaldehyde ring.
6-(Trifluoromethyl)nicotinaldehyde: Lacks the methoxy group at the 5-position.
2-Methoxy-5-(trifluoromethyl)benzenamine: Contains a benzenamine ring instead of a nicotinaldehyde ring.
Uniqueness
5-Methoxy-6-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups on the nicotinaldehyde ring. This combination imparts distinct chemical and physical properties, making it valuable in various research applications. Its ability to undergo diverse chemical reactions and its potential as a building block for complex molecules further highlight its uniqueness .
Properties
Molecular Formula |
C8H6F3NO2 |
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Molecular Weight |
205.13 g/mol |
IUPAC Name |
5-methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c1-14-6-2-5(4-13)3-12-7(6)8(9,10)11/h2-4H,1H3 |
InChI Key |
NKKRXNFSJWQPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
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